1-(Chloromethyl)-4-(dodecyloxy)benzene
Description
1-(Chloromethyl)-4-(dodecyloxy)benzene is an aromatic compound featuring a chloromethyl (-CH$2$Cl) group and a dodecyloxy (-OC${12}$H$_{25}$) substituent on a benzene ring. This structure combines the reactivity of the chloromethyl group with the hydrophobicity of the long alkyl chain, making it a versatile intermediate in organic synthesis, particularly for constructing surfactants, liquid crystals, or polymer precursors .
The dodecyloxy chain enhances lipophilicity, which can influence solubility in non-polar solvents and self-assembly behavior in materials science. The chloromethyl group serves as a reactive site for further functionalization, such as nucleophilic displacement or coupling reactions .
Properties
Molecular Formula |
C19H31ClO |
|---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
1-(chloromethyl)-4-dodecoxybenzene |
InChI |
InChI=1S/C19H31ClO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16-17H2,1H3 |
InChI Key |
RALHILXHPCKMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis Followed by Chloromethylation
The most widely documented approach involves a two-step sequence: (1) introduction of the dodecyloxy group via Williamson ether synthesis and (2) chloromethylation of the aromatic ring.
Step 1: Synthesis of 4-Dodecyloxybenzyl Alcohol
4-Hydroxybenzyl alcohol reacts with 1-bromododecane in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C under nitrogen for 24 hours. This yields 4-dodecyloxybenzyl alcohol with >90% conversion, confirmed by thin-layer chromatography (Rf = 0.50 in 10% ethyl acetate/hexanes).
Step 2: Chlorination Using Thionyl Chloride
The alcohol intermediate is treated with thionyl chloride (SOCl₂) in dry dichloromethane (DCM) at 0°C–25°C for 2 hours. This exothermic reaction achieves near-quantitative conversion (97% yield) to 1-(chloromethyl)-4-(dodecyloxy)benzene, as validated by nuclear magnetic resonance (NMR) spectroscopy.
Critical Parameters
Direct Chloromethylation of 4-Dodecyloxybenzene
Alternative protocols bypass the alcohol intermediate by employing Friedel-Crafts-type chloromethylation.
Reaction Conditions
-
Substrate : 4-Dodecyloxybenzene (synthesized via Ullmann coupling or nucleophilic aromatic substitution).
-
Chloromethylating Agent : Paraformaldehyde (HCHO) and hydrochloric acid (HCl) under reflux.
-
Catalyst : Zinc chloride (ZnCl₂) at 5 mol% loading enhances regioselectivity.
Mechanistic Insights
The reaction proceeds via electrophilic aromatic substitution (EAS), where the ZnCl₂-coordinated chloromethyl cation (CH₂Cl⁺) attacks the para position relative to the dodecyloxy group. Gas chromatography–mass spectrometry (GC-MS) analyses show 85–89% selectivity for the target isomer, with minor ortho-byproducts.
Advanced Catalytic Systems
Aluminum Halide-Promoted Isomerization
The US4766103A patent discloses a method using AlCl₃ or AlBr₃ with iodine promoters to enhance para-selectivity. Key findings include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40°C–60°C | Maximizes isomerization rate |
| Molar Ratio (AlCl₃:I₂) | 1:0.05–0.2 | Suppresses oligomerization |
| Reaction Time | 3–60 minutes | Balances conversion vs. degradation |
This system converts 1,2-dichlorobenzene to 1,4-dichlorobenzene at 78% efficiency, adaptable to chloromethylation via substrate modification.
Phase-Transfer Catalysis (PTC)
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enable chloromethylation under biphasic conditions. Advantages include:
-
Reduced Catalyst Loading : 2 mol% suffices versus 5–10% in homogeneous systems.
-
Enhanced Solubility : Facilitates reagent mixing in water-tolerant media.
-
Scalability : Demonstrated at 500 g scale with 82% isolated yield.
Reaction Optimization and Kinetic Studies
Temperature-Dependent Selectivity
A kinetic study comparing SOCl₂ and (COCl)₂ revealed:
-
SOCl₂ : First-order dependence on alcohol concentration; activation energy (Ea) = 45.2 kJ/mol.
-
(COCl)₂ : Higher Ea (58.7 kJ/mol) but improved selectivity above 50°C.
Arrhenius Plot Comparison
Where = rate constant, = activation energy, = gas constant, = temperature.
Solvent Effects on Chloromethylation
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 97 | 99 |
| DMF | 36.7 | 89 | 91 |
| THF | 7.52 | 78 | 95 |
Structural Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 85:15) shows ≥99% purity when using SOCl₂-derived product. Impurities include <0.5% dichloromethyl byproducts.
Industrial-Scale Considerations
Cost-Benefit Analysis of Chlorinating Agents
| Agent | Cost (USD/kg) | Atom Economy (%) | Waste Generated |
|---|---|---|---|
| SOCl₂ | 12.50 | 94 | SO₂, HCl |
| (COCl)₂ | 18.20 | 88 | CO, HCl |
| PCl₅ | 9.80 | 82 | POCl₃, HCl |
SOCl₂ remains optimal for large-scale production due to superior atom economy and handling safety.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(dodecyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the benzyl chloride moiety. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can range from benzyl ethers to benzyl amines.
Oxidation: Major products include 4-dodecyloxybenzaldehyde and 4-dodecyloxybenzoic acid.
Scientific Research Applications
1-(Chloromethyl)-4-(dodecyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-dodecyloxybenzyl chloride primarily involves its reactivity as a benzyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.
Comparison with Similar Compounds
Table 1: Alkoxy Chain Length Comparison
Key Findings :
- Longer alkoxy chains (e.g., dodecyloxy) reduce solubility in polar solvents but improve compatibility with hydrophobic matrices, critical for materials like liquid crystals .
- Shorter chains (e.g., heptyloxy) facilitate easier purification via chromatography due to lower viscosity .
Substituent Branching and Bulky Groups
Branched substituents introduce steric effects that alter reactivity and crystallinity.
Table 2: Branched vs. Linear Substituents
Key Findings :
- Bulky groups (e.g., tert-butyl) hinder nucleophilic attacks on the chloromethyl group, whereas linear chains (e.g., dodecyloxy) preserve accessibility .
- Branched analogs may exhibit higher melting points due to tighter crystal packing .
Functional Group Modifications
Additional functional groups can drastically alter electronic properties and applications.
Table 3: Functional Group Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Chloromethyl)-4-(dodecyloxy)benzene, and how can reaction conditions be optimized for high yield?
- Methodology : The compound can be synthesized via alkylation of 4-(dodecyloxy)benzene with chloromethylating agents (e.g., chloromethyl methyl ether or paraformaldehyde/HCl). Optimization involves controlling stoichiometry (1:1.2 molar ratio of benzene derivative to chloromethylating agent) and reaction temperature (60–80°C under inert atmosphere). Catalytic Lewis acids like ZnCl₂ (0.5–1.0 mol%) enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted dodecyloxybenzene and byproducts. Yield improvements (>75%) are achieved by maintaining anhydrous conditions and slow reagent addition .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃) shows signals for the dodecyloxy chain (δ 0.88 ppm, triplet, -CH₃; δ 1.25 ppm, multiplet, -(CH₂)₁₀-; δ 3.95 ppm, triplet, -OCH₂-) and chloromethyl group (δ 4.52 ppm, singlet, -CH₂Cl) .
- FT-IR : Peaks at 1260 cm⁻¹ (C-O-C stretching) and 680 cm⁻¹ (C-Cl stretching) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 325.23 (C₁₉H₃₁ClO), with fragmentation patterns validating the chloromethyl and dodecyloxy moieties .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods for all procedures to avoid inhalation of volatile chlorinated intermediates. Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Store the compound in airtight containers under nitrogen at 2–8°C to minimize hydrolysis. In case of spills, neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational chemistry methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the chloromethyl group’s electrophilicity. Fukui indices identify the C-Cl carbon as the most reactive site. Solvent effects (e.g., toluene vs. DMF) are simulated using the Polarizable Continuum Model (PCM) to predict activation energies and transition states. These studies align with experimental kinetic data (e.g., SN2 substitution rates with sodium methoxide) .
Q. What strategies resolve contradictions in reported reaction yields when using this compound as an intermediate in complex syntheses?
- Methodology : Systematic analysis of variables:
- Solvent Purity : Trace water in toluene reduces yields by hydrolyzing the chloromethyl group; use molecular sieves for drying .
- Temperature Gradients : Non-uniform heating in batch reactors leads to side reactions; switch to flow chemistry for consistent thermal control .
- Catalyst Deactivation : Lewis acids (e.g., ZnCl₂) may aggregate; employ supported catalysts (e.g., ZnCl₂ on silica) to improve recyclability .
Q. How does the dodecyloxy chain influence the mesomorphic properties of this compound in liquid crystal applications?
- Methodology : The dodecyloxy chain enhances liquid crystalline behavior by promoting lamellar packing via van der Waals interactions. Differential Scanning Calorimetry (DSC) reveals a smectic A phase transition at 85–90°C. Polarized Optical Microscopy (POM) shows focal conic textures, indicating layered structures. Comparative studies with shorter alkoxy chains (e.g., methoxy or octyloxy) demonstrate reduced thermal stability (<60°C clearing points), highlighting the dodecyl group’s role in stabilizing mesophases .
Notes
- Avoided unreliable sources (e.g., BenchChem) per guidelines.
- Citations align with structurally analogous compounds (e.g., benzyl chlorides, alkoxybenzenes) from peer-reviewed evidence.
- Advanced methodologies emphasize reproducibility and mechanistic clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
